N-acetylhistidine monohydrate

Descripción

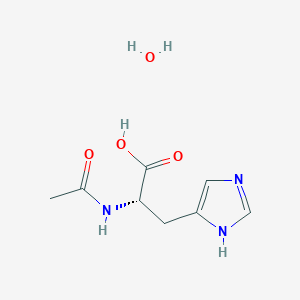

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021292 |

Source

|

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-52-3 |

Source

|

| Record name | Acetyl histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and history of N-acetylhistidine isolation.

An In-depth Technical Guide on the Discovery and History of N-acetylhistidine Isolation

Introduction

N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine.[1] Since its discovery in the mid-20th century, it has been a subject of scientific inquiry due to its unique distribution across the animal kingdom and its proposed physiological roles, particularly in osmoregulation and cellular protection.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of N-acetylhistidine, with a focus on the foundational experimental work. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Isolation

The first documented isolation of N-acetylhistidine from a biological source was reported in 1966 by Kuroda and Ikoma.[1] They identified a diazo-positive compound in an extract from a frog's heart (Anura species).[1][2] A key observation was that this substance gave a negative reaction to ninhydrin, which suggested that its amino group was blocked.[1][2] Further characterization using paper chromatography with a phenol-hydrochloric acid solvent system revealed that the compound had a higher Rf value than carnosine.[1][2] Through chromatographic isolation and subsequent analysis, the substance was identified as N-acetyl-L-histidine.[2]

Following its initial discovery, N-acetylhistidine was found to be a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][3][4] In contrast, it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates.[1][3][4]

Quantitative Data

The following table summarizes key quantitative data for N-acetyl-L-histidine, compiled from modern databases and historical findings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₃ | --INVALID-LINK--[5] |

| Molecular Weight | 197.19 g/mol | --INVALID-LINK--[5] |

| Melting Point | 187 °C | Human Metabolome Database[5][6] |

| Water Solubility | 11360 mg/L @ 25 °C (estimated) | The Good Scents Company Information System[6] |

| Concentration in Fish Lens | High millimolar (mM) concentrations | --INVALID-LINK--[3] |

| Concentration in Mammals | Significantly lower than in poikilotherms | --INVALID-LINK--[3][7] |

Experimental Protocols

Reconstructed Protocol for Isolation from Frog Heart

This protocol is based on the historical account of Kuroda and Ikoma's work and common biochemical techniques of that era.[1]

Objective: To isolate and identify the unknown diazo-positive, ninhydrin-negative compound from frog heart tissue.

Materials:

-

Frog hearts

-

Trichloroacetic acid (TCA)

-

Diethyl ether

-

Phenol

-

Hydrochloric acid (HCl)

-

Whatman No. 1 filter paper

Procedure:

-

Homogenization and Protein Precipitation:

-

Solvent Extraction:

-

The TCA was removed from the supernatant by repeated extractions with diethyl ether.[1]

-

-

Paper Chromatography:

-

Identification:

-

The developed chromatogram was treated with reagents to visualize diazo-positive and ninhydrin-reactive spots.

-

The spot corresponding to the unknown compound was compared to the carnosine standard and its Rf value was calculated.

-

Early Chemical Synthesis

The N-acetylation of amino acids was a well-established method in the mid-20th century. A plausible method for the early chemical synthesis of N-acetylhistidine would have involved the use of acetic anhydride.[1]

Objective: To chemically synthesize N-acetyl-L-histidine.

Materials:

-

L-histidine

-

Acetic anhydride

-

Ice bath

-

Büchner funnel

Procedure:

-

Dissolution: L-histidine is dissolved or suspended in a suitable solvent.

-

Acetylation: The flask is placed in an ice bath to cool the solution. Acetic anhydride (approximately 2 molar equivalents) is added portion-wise with vigorous stirring.[1] The reaction is allowed to proceed for 15-30 minutes.[1]

-

Crystallization and Isolation: After the reaction is complete, the solution is refrigerated overnight to allow for the crystallization of N-acetyl-L-histidine.[1] The resulting crystalline precipitate is collected by suction filtration using a Büchner funnel.[1]

Biological Significance and the "Molecular Water Pump" Hypothesis

A significant hypothesis regarding the function of N-acetylhistidine is its role as a "molecular water pump" (MWP) in the lens of fish.[1][8][9] This hypothesis was proposed to explain the unusual compartmentalized metabolism of NAH in the eye.[1]

In the fish lens, N-acetylhistidine is synthesized from L-histidine and acetyl-CoA.[1][3][8][9] However, the lens tissue itself lacks the enzyme to hydrolyze NAH.[1][3][8][9] For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid, where an acylase cleaves it back into L-histidine and acetate.[1][3][8][9] The L-histidine is then actively transported back into the lens to be re-synthesized into NAH.[1][3][8][9] It is hypothesized that as NAH moves down its concentration gradient from the lens to the ocular fluid, it carries a significant number of water molecules with it, effectively pumping water out of the lens and maintaining its dehydrated state to prevent cataracts.[1][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. N-acetylhistidine isolated from frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]

- 9. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of N-acetylhistidine Monohydrate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in structured tables for ease of comparison, and detailed, generalized experimental protocols for key characterization methods are provided.

Chemical Identity and Structure

This compound is the hydrated form of N-acetylhistidine, an acetylated derivative of the amino acid L-histidine.[1][2] It plays a significant biological role, particularly as an osmolyte in the brain and ocular tissues of many vertebrates.[1][2] The presence of a water molecule in its crystal structure differentiates it from its anhydrous form.

Below is a diagram illustrating the relationship between L-histidine, N-acetylhistidine, and its monohydrate form.

Caption: Chemical relationship of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and use in various research and development applications.

| Property | Value |

| Appearance | White to off-white crystalline powder.[3][4] |

| Molecular Formula | C₈H₁₁N₃O₃·H₂O or C₈H₁₃N₃O₄[3][5][6] |

| Molecular Weight | 215.21 g/mol [3][5][6] |

| Melting Point | 155-170 °C[7], 163 °C[5][8][9] |

| Solubility | Soluble in water.[8] Slightly soluble in DMSO.[4] |

| Optical Rotation | +44° to +49° (c=1, H₂O)[5][7] |

Chemical and Spectroscopic Properties

Key chemical and spectroscopic data for this compound are provided below, offering insights into its purity and structural characteristics.

| Property | Value |

| Purity (HPLC) | ≥99.0%[3][5][10] |

| Purity (Neutralization Titration) | ≥99.0% (calculated on anhydrous basis)[5][10] |

| Water Content | 7.0 - 10.0%[5][10] |

| ¹H NMR Spectral Data (in D₂O) | See detailed interpretation in Experimental Protocols. Key signals include: Acetyl CH₃ (~1.968 ppm), Imidazole H2 (~8.046 ppm), and Imidazole H4 (~7.053 ppm).[1] |

| Crystal Structure | Triclinic, space group P1.[11][12] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices.

-

Objective: To determine the temperature range over which the crystalline solid melts.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt instrument).

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

-

Objective: To determine the solubility of this compound in a given solvent.

-

Methodology (Visual Method):

-

A known volume of the solvent (e.g., deionized water) is placed in a vial at a controlled temperature.

-

Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

-

The process is continued until the solid no longer dissolves, and a saturated solution is formed.

-

Solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL). For enhanced dissolution, sonication and warming can be applied.

-

-

Objective: To separate and quantify N-acetylhistidine and any impurities.

-

Methodology (Reversed-Phase HPLC):

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Standard and Sample Preparation: Standard solutions of this compound at known concentrations and a solution of the sample to be tested are prepared in the mobile phase.

-

Chromatographic Conditions: A C18 analytical column is typically used. The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min).

-

Injection and Detection: A small volume of the standard or sample solution is injected into the HPLC system. The components are detected as they elute from the column using a UV detector (e.g., at 212 nm).

-

Data Analysis: The purity is determined by comparing the peak area of N-acetylhistidine to the total area of all peaks in the chromatogram.

-

Caption: A typical workflow for HPLC analysis.

-

Objective: To determine the purity of this compound by titrating its acidic functional group.

-

Methodology:

-

An accurately weighed sample of this compound is dissolved in a known volume of deionized water.

-

A few drops of a suitable indicator (e.g., phenolphthalein) are added to the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

The purity is calculated based on the volume of titrant used and the stoichiometry of the reaction.

-

-

Objective: To measure the specific rotation of a solution of this compound.

-

Methodology:

-

A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of solvent (e.g., water) to a known concentration.

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (e.g., 100 mm).

-

The angle of rotation of plane-polarized light (e.g., sodium D-line) by the solution is measured at a specific temperature (e.g., 20 °C).

-

The specific rotation is calculated from the observed rotation, concentration, and path length.

-

-

Objective: To confirm the chemical structure of N-acetylhistidine.

-

Methodology:

-

Sample Preparation: A small amount of this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 500 MHz).

-

Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

-

Spectral Interpretation: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the acetyl group, the histidine backbone, and the imidazole ring protons.

-

-

Objective: To determine the three-dimensional atomic structure of this compound in its crystalline state.

-

Methodology:

-

Crystallization: Single crystals of this compound are grown from an aqueous solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. A model of the molecule is built into the electron density and refined to best fit the experimental data. This process yields the precise atomic coordinates, bond lengths, and bond angles. The crystal system and space group are also determined.[11][12]

-

References

- 1. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]

- 2. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. uwm.edu.pl [uwm.edu.pl]

- 5. umb.edu.pl [umb.edu.pl]

- 6. benchchem.com [benchchem.com]

- 7. uwm.edu.pl [uwm.edu.pl]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

N-Acetylhistidine: An In-Depth Technical Guide on its Function as a Brain Osmolyte

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylhistidine (NAH) is an endogenous amino acid derivative that plays a crucial role as an osmolyte in the brains of poikilothermic (cold-blooded) vertebrates. In these species, NAH is present in high concentrations and is integral to cellular volume regulation under conditions of osmotic stress. This contrasts with homeothermic (warm-blooded) vertebrates, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid, and NAH is found in significantly lower concentrations. This technical guide provides a comprehensive overview of the function of NAH as a brain osmolyte, detailing its metabolism, the "molecular water pump" hypothesis, relevant quantitative data, and detailed experimental protocols for its study. Furthermore, this guide illustrates key metabolic and signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

Cell volume homeostasis is critical for the proper functioning of all cells, particularly neurons within the confined space of the cranium. Osmotic stress, arising from changes in the solute concentration of the extracellular fluid, can lead to cell swelling or shrinkage, impairing neuronal activity and potentially leading to cell death. To counteract these changes, brain cells utilize a variety of organic osmolytes, small molecules that can be accumulated or released to balance intracellular and extracellular osmolarity.

In poikilothermic vertebrates such as fish, amphibians, and reptiles, N-acetylhistidine (NAH) is a major organic osmolyte in the brain.[1][2][3] Its concentration can reach millimolar levels and is dynamically regulated in response to environmental osmotic challenges.[2][3] This guide delves into the multifaceted role of NAH in brain osmoregulation, providing the technical details necessary for its investigation.

Metabolism of N-Acetylhistidine

The metabolism of NAH involves a two-step enzymatic cycle of synthesis and degradation, which is highly compartmentalized in some tissues.[4]

-

Synthesis: NAH is synthesized from L-histidine and acetyl-coenzyme A (acetyl-CoA) by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[4] The gene encoding this enzyme in fish has been identified, with the human homolog being N-acetyltransferase 16 (NAT16).[5]

-

Degradation: The hydrolysis of NAH back to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase (also known as acylase or amidohydrolase).[4]

This metabolic cycle allows for the rapid synthesis and removal of NAH, enabling dynamic regulation of its intracellular concentration in response to osmotic cues.

The "Molecular Water Pump" Hypothesis

A key proposed function of NAH, particularly in the lens of the fish eye, is the "molecular water pump" (MWP) mechanism.[2][6] This hypothesis suggests that the efflux of NAH down its steep concentration gradient from the intracellular to the extracellular space co-transports a significant number of water molecules, effectively pumping water out of the cell against a water potential gradient.[6]

In this model, NAH is synthesized intracellularly, creating a high internal concentration. Upon a hypoosmotic challenge, a putative transporter facilitates the efflux of NAH. In the extracellular space, NAH is hydrolyzed by N-acetylhistidine deacetylase. The resulting L-histidine is then actively transported back into the cell for re-synthesis into NAH, completing the cycle.[2] Each molecule of NAH is hypothesized to carry with it approximately 33 molecules of water.[3][6] While extensively studied in the fish lens, this mechanism is also proposed to be relevant for brain osmoregulation in poikilotherms.

Quantitative Data on N-Acetylhistidine in Poikilotherms

The concentration of NAH in the brain and other tissues of poikilothermic vertebrates is a key indicator of its role as an osmolyte. Below are tables summarizing reported concentrations.

| Species | Tissue | Condition | NAH Concentration (mM) | Reference |

| Carp (Cyprinus carpio) | Lens | Normal | ~12 | [3] |

| Various Fish Species (14 species) | Lens | Normal | 3.3 - 21.7 | [2] |

| Goldfish (Carassius auratus) | Lens | Hypo-osmotic | Decreased | [2] |

| Atlantic Salmon (Salmo salar) | Lens | Seawater | Higher than freshwater | [3] |

| Atlantic Salmon (Salmo salar) | Lens | Hyperosmotic (in vitro) | Increased | [7] |

| Giant Danio (Devario aequipinnatus) | Brain | Normal | ~10 | [2] |

| Atlantic Salmon (Salmo salar) | Brain | Normal | Detectable peak by MRS | [3] |

Table 1: N-Acetylhistidine Concentrations in Poikilothermic Tissues.

| Parameter | Value | Reference |

| Water molecules co-transported per NAH molecule | ~33 | [3][6] |

Table 2: Key Parameter of the Molecular Water Pump Hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NAH as a brain osmolyte.

Quantification of N-Acetylhistidine by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of NAH in fish brain tissue.[1][8]

5.1.1. Materials and Reagents

-

Fish brain tissue

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium hydroxide (KOH), 3 M

-

pH indicator strips

-

Dounce tissue grinder or bead-based homogenizer

-

Refrigerated centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Mobile phase: 50 mM potassium dihydrogen phosphate (pH 3.4) containing 6 mM 1-heptanesulfonic acid and 4% acetonitrile[8]

-

N-Acetyl-L-histidine standard

-

Ultrapure water

5.1.2. Sample Preparation

-

Rapidly dissect fish brain tissue and immediately freeze in liquid nitrogen. Store at -80°C until use.

-

On ice, add 10 volumes of ice-cold 0.4 M PCA to the frozen tissue (e.g., 500 µL for a 50 mg sample).

-

Homogenize the tissue thoroughly using an ice-cold Dounce tissue grinder or a bead-based homogenizer.

-

Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding 3 M KOH dropwise while vortexing. Monitor the pH with indicator strips to reach a pH of 6.5-7.5. This will precipitate potassium perchlorate.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

5.1.3. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Elute isocratically with the mobile phase at a defined flow rate.

-

Detect NAH using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Prepare a standard curve using known concentrations of NAH standard to quantify the amount of NAH in the brain samples.

Detection of N-Acetylhistidine by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that can be used to detect and quantify metabolites in intact tissue.[3]

5.2.1. Instrumentation and Parameters

-

High-field MRI scanner (e.g., 7.0 Tesla)

-

Point Resolved Spectroscopy (PRESS) sequence

-

Typical parameters for fish brain (can be adapted):

-

Repetition time (TR): 4 s

-

Echo time (TE): 7.5 ms

-

Number of averages: 64-750 (depending on desired signal-to-noise)

-

Voxel size: 5-15 µL

-

5.2.2. Data Acquisition and Analysis

-

Position the fish or brain tissue within the scanner.

-

Acquire a high-resolution anatomical image to guide the placement of the MRS voxel in the brain region of interest.

-

Acquire the ¹H-MRS spectrum using the PRESS sequence.

-

Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Identify the NAH peak, which typically appears around 1.9-2.0 ppm.[3] Note that this peak is close to the N-acetylaspartate (NAA) peak, and careful spectral analysis is required for accurate identification.

-

Quantify the NAH concentration relative to an internal reference standard (e.g., creatine) or using an external standard of known concentration.

Induction of Osmotic Stress in Zebrafish Larvae

Zebrafish larvae are a powerful model for studying osmotic stress in vertebrates.

5.3.1. Materials

-

Zebrafish larvae (e.g., 5-7 days post-fertilization)

-

Embryo medium (E3)

-

Sodium chloride (NaCl) stock solution (e.g., 5 M)

-

Multi-well plates

5.3.2. Protocol

-

Raise zebrafish larvae in E3 medium under standard conditions.

-

For acute hyperosmotic stress, prepare solutions of NaCl in E3 medium at the desired final concentrations (e.g., 50, 100, 150 mM).

-

Transfer individual larvae to the wells of a multi-well plate containing the hyperosmotic medium.

-

Expose the larvae for a defined period (e.g., 10 minutes to a few hours).[9]

-

For chronic stress, larvae can be maintained in moderately hyperosmotic solutions for longer durations.

-

Following the stress exposure, larvae can be processed for behavioral analysis, metabolite extraction (as in section 5.1), or imaging.

Measurement of Brain Cell Volume Changes

Changes in brain cell volume in response to osmotic stress can be visualized and quantified using advanced imaging techniques. The following is a general approach that can be adapted for fish brain slices or in vivo imaging.

5.4.1. Methodology: Two-Photon Laser Scanning Microscopy (2PLSM)

-

Prepare acute brain slices from the fish species of interest or use a transgenic zebrafish line expressing a fluorescent protein in specific brain cells.

-

Mount the brain slice in a perfusion chamber on the stage of a two-photon microscope.

-

Perfuse the slice with artificial cerebrospinal fluid (aCSF) of normal osmolarity.

-

Acquire baseline 3D image stacks of the cells of interest.

-

Switch the perfusion to a hypo- or hyperosmotic aCSF to induce cell volume changes.

-

Acquire time-lapse 3D image stacks to monitor the changes in cell volume over time.

-

Analyze the image data to quantify changes in cell soma or process volume using appropriate software.

Signaling Pathways in Osmotic Stress Response

The cellular response to osmotic stress involves complex signaling cascades that ultimately lead to the regulation of osmolyte levels. While the specific pathways that directly regulate NAH metabolism are not fully elucidated, the mitogen-activated protein kinase (MAPK) pathways are known to be key players in the general osmotic stress response in vertebrates.[1][6][8]

Upon hyperosmotic stress, cell shrinkage can activate various cell surface sensors, leading to the activation of a MAPK cascade. This can result in the phosphorylation of transcription factors and other proteins that regulate the expression and activity of enzymes and transporters involved in osmolyte synthesis and transport.

The precise mechanisms by which osmotic stress regulates the activity of histidine N-acetyltransferase and N-acetylhistidine deacetylase remain an active area of research. It is plausible that MAPK signaling or other stress-activated pathways could modulate the expression or post-translational modification of these enzymes.

Potential as a Therapeutic Target

Given the critical role of osmolytes in protecting the brain from osmotic stress, the NAH pathway presents a potential target for therapeutic intervention in conditions associated with cerebral edema, particularly in the context of poikilothermic models of brain injury. Further research is needed to explore whether modulation of NAH levels could have neuroprotective effects.

Conclusion

N-acetylhistidine is a key player in the intricate process of brain osmoregulation in poikilothermic vertebrates. Its dynamic metabolism and the proposed "molecular water pump" mechanism highlight a sophisticated adaptation to environmental osmotic challenges. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the physiological and potential pathological significance of this important brain osmolyte. Future research should focus on elucidating the specific signaling pathways that control NAH metabolism and identifying the transporters involved in its efflux, which will provide a more complete understanding of its role in maintaining brain homeostasis.

References

- 1. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylhistidine in Poikilotherms: A Deep Dive into Biosynthesis, Metabolism, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetylhistidine (NAH) is a significant yet often overlooked biomolecule that plays a crucial role in the physiology of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and proposed functions of NAH in these organisms, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways to serve as a valuable resource for research and drug development.

Biosynthesis and Catabolism: A Two-Step Metabolic Pathway

The metabolism of N-acetylhistidine is a straightforward enzymatic process involving its synthesis from L-histidine and its subsequent breakdown.

Biosynthesis: NAH is synthesized through the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine.[2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (HISAT) , classified under EC 2.3.1.33.[2]

Catabolism: The breakdown of NAH back into L-histidine and acetate is facilitated by the enzyme N-acetylhistidine deacetylase (EC 3.5.1.34). This enzyme is also sometimes referred to as an acylase or amidohydrolase.[3]

Quantitative Data on N-Acetylhistidine Distribution

N-acetylhistidine is found in notable concentrations in various tissues of poikilotherms, particularly in the skeletal muscle, brain, retina, and lens. The following tables summarize the available quantitative data.

Table 1: N-Acetylhistidine Concentration in the Skeletal Muscle of Poikilotherms

| Species | Common Name | NAH Concentration (μmol/g wet weight) |

| Betta splendens | Siamese fighting fish | 10.37[5] |

| Trichogaster trichopterus | Three spot gourami | 3.17 - 6.16[5] |

| Kryptopterus bicirrhis | Glass catfish | 3.17 - 6.16[5] |

| Oreochromis niloticus | Nile tilapia | 3.17 - 6.16[5] |

| Mikrogeophagus ramirezi | Ram cichlid | 3.17 - 6.16[5] |

| Parachromis managuensis | Jaguar cichlid | 3.17 - 6.16[5] |

| Various Amphibian Species (5) | - | < 0.25[5][6] |

| Various Reptile Species (4) | - | < 0.25[5][6] |

Table 2: N-Acetylhistidine Concentration in the Ocular Lens of Fish

| Species | Common Name | NAH Concentration (mM) |

| Cyprinus carpio | Carp | ~12[2] |

| Various Fish Species (14) | - | 3.3 - 21.7[2] |

| Salmo salar (diet-supplemented) | Atlantic salmon | ~12[7] |

The "Molecular Water Pump" Hypothesis in the Fish Lens

A fascinating and significant proposed role for NAH is in the maintenance of lens clarity in fish through a "molecular water pump" mechanism.[2] This hypothesis is based on the compartmentalized metabolism of NAH in the eye. NAH is synthesized within the lens cells but cannot be broken down there.[2] For catabolism, it is transported to the ocular fluid, where N-acetylhistidine deacetylase is present.[2] It is proposed that as NAH moves out of the lens down its concentration gradient, it carries a significant number of water molecules with it (estimated at 33 water molecules per NAH molecule), effectively pumping water out of the lens and maintaining its dehydrated state, which is crucial for transparency.[2] The L-histidine produced in the ocular fluid is then actively transported back into the lens for the re-synthesis of NAH.[2]

Experimental Protocols

Accurate quantification and characterization of NAH and its metabolizing enzymes are crucial for research. The following are detailed methodologies for key experiments.

Quantification of N-Acetylhistidine by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of NAH in various biological tissues.

-

Sample Preparation:

-

Accurately weigh the frozen tissue sample.

-

Homogenize the tissue in 5 volumes of ice-cold 8% perchloric acid or 10% trichloroacetic acid (TCA).[1][8]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1]

-

Collect the supernatant containing the deproteinized tissue extract.

-

Filter the supernatant through a 0.22 µm syringe filter.[1]

-

-

Chromatographic Conditions:

-

Column: TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column.[6]

-

Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile in a ratio of 96:4.[6]

-

Flow Rate: 1.0 mL/min.[1]

-

Standard Curve: Prepare a standard curve of NAH in the mobile phase ranging from 0.1 µmol/L to 250 µmol/L.[6]

-

Identification and Quantification of N-Acetylhistidine by Proton NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a powerful tool for the unambiguous identification and quantification of NAH in biological samples.[9]

-

Sample Preparation:

-

Lyophilize the tissue extract or biofluid to dryness.

-

Reconstitute the sample in a known volume of deuterated water (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

Adjust the pH to a desired value (e.g., 7.4) using dilute DCl or NaOD.[9]

-

-

¹H NMR Spectral Data:

-

The characteristic signals for N-acetylhistidine in D₂O at pH 7.4 on a 500 MHz spectrometer are as follows:[9]

-

Acetyl CH₃: Singlet at ~1.968 ppm.

-

H2 (imidazole): Singlet at ~8.046 ppm.

-

H4 (imidazole): Singlet at ~7.053 ppm.

-

Hα: Doublet of doublets at ~4.441 ppm.

-

Hβ₁: Doublet of doublets at ~3.158 ppm.

-

Hβ₂: Doublet of doublets at ~2.998 ppm.

-

-

-

Quantification: The concentration of NAH can be determined by comparing the integral of its characteristic peaks (e.g., the acetyl singlet at 1.968 ppm) to the integral of the known concentration of the internal standard.

Enzyme Assay for Histidine N-acetyltransferase (HISAT) Activity

This spectrophotometric assay measures the activity of HISAT by detecting the free thiol group of Coenzyme A (CoA) released during the reaction.[1]

-

Materials:

-

Procedure:

-

In a 96-well plate or a cuvette, prepare a reaction mixture containing Assay Buffer, L-histidine, Acetyl-CoA, and DTNB.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the HISAT enzyme.

-

Immediately monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the released CoA.

-

Conclusion

N-acetylhistidine is a key metabolite in poikilothermic vertebrates, with significant roles in osmoregulation and potentially in maintaining tissue integrity, as exemplified by the "molecular water pump" hypothesis in the fish lens. The quantitative data highlight its abundance in specific tissues, and the provided experimental protocols offer a robust framework for its further investigation. A deeper understanding of the biosynthesis, metabolism, and function of NAH in these organisms could provide valuable insights into comparative biochemistry and may have implications for aquaculture and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

N-Acetylhistidine in Human Plasma and Cerebrospinal Fluid: A Technical Overview for Researchers

An In-depth Guide to the Presence, Quantification, and Metabolic Significance of an Endogenous Neurometabolite

Introduction

N-acetylhistidine (NAH) is an endogenous acetylated amino acid derived from L-histidine. While it is a prominent metabolite in the nervous systems of poikilothermic vertebrates, its role in mammals, including humans, has been less understood. In these species, N-acetylaspartate (NAA) is the more abundant acetylated amino acid. However, recent advancements in metabolomic analyses have definitively confirmed the presence of N-acetylhistidine in human plasma and cerebrospinal fluid (CSF), sparking renewed interest in its physiological and potential pathological significance.[1] This technical guide provides a comprehensive overview of the current knowledge regarding N-acetylhistidine in these critical human biofluids, with a focus on quantitative data, experimental protocols for its analysis, and its metabolic context.

Quantitative Data

Advanced metabolomic studies have begun to quantify the concentrations of N-acetylhistidine in human plasma and cerebrospinal fluid. These levels are generally low in healthy individuals but can be altered in certain disease states, such as uremia. The following tables summarize the available quantitative data.

Table 1: Concentration of N-Acetylhistidine in Human Plasma

| Population | Mean Concentration (μM) | Method of Analysis | Reference |

| Healthy Controls | 0.49 ± 0.23 | LC-MS/MS | Tanaka H, et al. (2015) |

| Hemodialysis Patients | 2.05 ± 0.81 | LC-MS/MS | Tanaka H, et al. (2015) |

Table 2: Concentration of N-Acetylhistidine in Human Cerebrospinal Fluid

| Population | Concentration Range (μM) | Method of Analysis | Reference |

| Healthy Individuals | Data not yet available in cited literature | - | - |

| Neurologically Normal | Detected, but not quantified | Metabolomics | [1] |

Note: Quantitative data for N-acetylhistidine in the cerebrospinal fluid of healthy humans is still emerging. While its presence is confirmed, specific concentration ranges from large cohort studies are not yet widely published.

Experimental Protocols

The quantification of N-acetylhistidine in biological matrices such as plasma and CSF is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative workflow adapted from metabolomics studies that have successfully measured this analyte.

Quantification of N-Acetylhistidine in Human Plasma and CSF by LC-MS/MS

1. Sample Preparation:

-

Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., deuterated N-acetylhistidine) to precipitate proteins.

-

Cerebrospinal Fluid: Due to the lower protein content, a smaller dilution factor may be used. To 100 µL of CSF, add 200 µL of ice-cold methanol with an internal standard.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

2. Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte. A common choice is a silica-based column with amide or cyano functional groups.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-acetylhistidine: Precursor ion (m/z) 198.09 -> Product ion (m/z) 110.07 (loss of the acetylated amino group).

-

Internal Standard (e.g., d3-N-acetylhistidine): Precursor ion (m/z) 201.11 -> Product ion (m/z) 110.07.

-

-

Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum signal intensity for N-acetylhistidine.

4. Quantification:

-

A calibration curve is constructed using known concentrations of N-acetylhistidine standards.

-

The concentration of N-acetylhistidine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

N-acetylhistidine is involved in a straightforward metabolic pathway consisting of its synthesis and degradation.

Biosynthesis and Degradation of N-Acetylhistidine

The synthesis of N-acetylhistidine involves the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of L-histidine. This reaction is catalyzed by the enzyme histidine N-acetyltransferase (HisAT), which in humans is encoded by the NAT16 gene. The degradation of N-acetylhistidine back to L-histidine and acetate is carried out by a deacetylase enzyme. While a specific human N-acetylhistidine deacetylase has not been fully characterized, this role is likely performed by a member of the acylase or amidohydrolase family of enzymes.

Experimental Workflow for Quantification

The process for quantifying N-acetylhistidine in biological samples follows a structured workflow from sample collection to data analysis.

References

The Molecular Water Pump of the Fish Lens: A Technical Whitepaper on the Role of N-acetylhistidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of lens transparency is paramount for vision, and in poikilothermic vertebrates, particularly fish, this is intrinsically linked to a state of relative dehydration. A compelling scientific proposition, the "molecular water pump" (MWP) hypothesis, posits a central role for N-acetylhistidine (NAH) in actively maintaining this dehydrated state. This technical guide provides an in-depth exploration of the NAH molecular water pump hypothesis, consolidating the existing scientific evidence, detailing experimental methodologies, and presenting quantitative data to offer a comprehensive resource for researchers in ophthalmology, aquaculture, and drug development. The intricate biochemical cycling of NAH at the lens-ocular fluid interface appears to be a key mechanism for extruding water against its osmotic gradient, a process with significant implications for preventing cataract formation.

Introduction

The crystalline lens of the eye must remain transparent to effectively focus light onto the retina. This transparency is highly dependent on the precise organization of lens proteins and a tightly regulated water balance. In many fish species, the lens exists in a dehydrated state relative to the surrounding ocular fluids.[1] The molecular water pump hypothesis, first proposed by Baslow, suggests that N-acetylhistidine (NAH), a dipeptide found in high concentrations in the lenses of poikilothermic vertebrates, functions as a key player in a metabolic cycle that actively removes water from the lens.[2][3] This process is thought to be crucial for preventing lens swelling and subsequent cataract formation, a significant issue in aquaculture, particularly for anadromous fish like Atlantic salmon that experience dramatic osmotic changes when moving between freshwater and seawater.[4][5][6]

The N-acetylhistidine Molecular Water Pump Hypothesis

The core of the hypothesis is an energy-dependent cycling of NAH between the lens and the surrounding ocular fluid. This cycle effectively transports water out of the lens against a concentration gradient.[1][2][7] The proposed mechanism involves several key steps:

-

Synthesis within the Lens: L-histidine is actively transported into the lens cells where it is acetylated using acetyl-CoA to form N-acetylhistidine. This synthesis traps histidine within the lens in a new molecular form.[1][2]

-

Water Binding and Efflux: Each molecule of NAH is hypothesized to bind a significant number of water molecules, with estimates suggesting as many as 33 water molecules per molecule of NAH.[1][2][3][7] This NAH-water complex is then transported out of the lens, down the NAH concentration gradient, into the ocular fluid.

-

Hydrolysis in the Ocular Fluid: The ocular fluid contains a specific enzyme, NAH acylase, which is absent in the lens itself. This enzyme hydrolyzes NAH back into L-histidine and acetate, releasing the bound water molecules into the ocular fluid for subsequent removal from the eye.[1][2]

-

Re-uptake of Precursors: The L-histidine and acetate are then actively transported back into the lens cells, where they can be re-synthesized into NAH, thus completing the cycle.[1][2]

This continuous, energy-dependent cycle is proposed to act as a biological pump, maintaining the low water content essential for lens clarity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed cyclical pathway of the N-acetylhistidine molecular water pump.

Caption: The proposed N-acetylhistidine molecular water pump cycle.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on N-acetylhistidine in fish lenses.

Table 1: N-acetylhistidine Concentrations in Fish Lenses

| Fish Species | NAH Concentration (mM) | Reference |

| Carp | ~12 | [1][2] |

| Various (14 species) | 3.3 - 21.7 | [1] |

Table 2: Effect of Dietary Histidine on Lens NAH and Osmotic Stress Response in Atlantic Salmon

| Parameter | Control Diet (CD) | Histidine-Supplemented Diet (HD) | Reference |

| Histidine Content in Diet | 8.9 g/kg | 14.2 g/kg | [4][8] |

| Transient Increase in Aqueous Humor Osmolality (Freshwater to Seawater) | 20 mmol/kg | 20 mmol/kg | [4][8] |

| [14C]-Histidine Efflux Stimulation (Hypoosmotic Exposure) | 9.2-fold | 2.6-fold | [4][5][8] |

| NAH Efflux Stimulation (Hypoosmotic Exposure) | Lower | Much Greater | [4][5][8] |

| Lens NAH Increase in Response to Elevated Aqueous Humor Osmolality (in vivo) | No | Yes | [4][5][8] |

Table 3: Proposed Water Transport Capacity of NAH

| Parameter | Value | Reference |

| Water Molecules per NAH Molecule | 33 | [1][2][3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols cited in the literature.

Dietary Histidine Supplementation in Atlantic Salmon

This protocol is designed to evaluate the effect of dietary histidine on lens NAH concentration and cataract formation.[9]

Experimental Workflow:

Caption: Experimental workflow for dietary histidine supplementation studies.

Methodology:

-

Animal Model: Atlantic salmon (Salmo salar).

-

Experimental Design:

-

Diet Preparation: The experimental diets are prepared by incorporating the specified amount of L-histidine into the basal feed.

-

Feeding Regimen: Salmon are fed their respective diets for a predetermined period, often spanning several months to allow for potential cataract development.[9]

-

Biochemical Analysis: Lens tissue is homogenized and prepared for the quantification of NAH and histidine concentrations, typically using High-Performance Liquid Chromatography (HPLC).[4][8][9]

Ex Vivo Lens Culture for Osmotic Stress Studies

This protocol allows for the investigation of lens responses to osmotic challenges in a controlled environment.[4][8]

Methodology:

-

Lens Dissection: Lenses are carefully dissected from euthanized fish.

-

Culture Medium: Lenses are incubated in a suitable culture medium (e.g., a simple support medium consisting of NaCl, Ca2+, and D-glucose at a specific pH).[3]

-

Osmotic Challenge: The osmolality of the culture medium is adjusted to create hyperosmotic or hypoosmotic conditions.

-

Incubation: Lenses are cultured for a defined period (e.g., 24 hours to several days).[4][8]

-

Parameter Measurement:

-

Lens Transparency and Volume: Changes in lens diameter and opacity are monitored and recorded.[8]

-

NAH and Histidine Content: Lens tissue is analyzed by HPLC to determine the concentrations of NAH and histidine.[4][8][10]

-

Efflux Measurement: The efflux of NAH and radiolabeled histidine (e.g., [14C]-histidine) into the culture medium is quantified.[4][8]

-

Identification and Quantification of N-acetylhistidine using Proton NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the unambiguous identification and quantification of NAH in biological samples.[11]

Methodology:

-

Sample Preparation:

-

Extraction: NAH is extracted from lens tissue homogenates.

-

Dissolution: The extracted sample is dissolved in a deuterated solvent, typically D₂O, in a clean vial.[11]

-

pH Adjustment: If necessary, the pH of the D₂O solution is adjusted to a physiologically relevant value (e.g., 7.4).[11]

-

Reference Standard: An internal reference standard (e.g., DSS or TSP) is added for accurate chemical shift referencing and quantification.[11]

-

Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube.[11]

-

-

¹H NMR Spectrum Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[11]

-

Instrument Setup: The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. The probe is tuned and matched for the ¹H frequency.[11]

-

Data Acquisition: A 1D ¹H NMR spectrum is acquired using standard pulse sequences.

-

-

Data Interpretation: The resulting spectrum is analyzed for the characteristic signals of NAH. The chemical shifts (δ) and multiplicities of the proton signals provide a unique fingerprint for the molecule.[11]

Implications for Drug Development and Aquaculture

The molecular water pump hypothesis of NAH has significant implications for several fields:

-

Aquaculture: Understanding the role of NAH in preventing osmotic cataracts is crucial for optimizing fish feed formulations, particularly for anadromous species. Dietary supplementation with histidine has been shown to be an effective strategy to mitigate cataract formation in farmed salmon.[6][9]

-

Drug Development: The NAH cycle represents a potential target for therapeutic intervention in conditions related to cellular water imbalance. While distinct from mammalian physiology, the principles of using small molecules to modulate water transport could inspire novel drug design strategies for ocular and other diseases.

-

Basic Research: Further elucidation of the NAH molecular water pump can provide fundamental insights into cellular osmoregulation and the maintenance of tissue transparency.

Conclusion

The N-acetylhistidine molecular water pump hypothesis provides a compelling framework for understanding the maintenance of lens dehydration and transparency in fish. The cyclical synthesis, transport, and hydrolysis of NAH at the lens-ocular fluid interface represent an elegant biological solution to the challenge of osmotic stress. The quantitative data and experimental protocols summarized in this whitepaper offer a solid foundation for future research aimed at further validating this hypothesis and exploring its broader implications for biology and medicine. Continued investigation into the specific transporters and regulatory mechanisms involved in the NAH cycle will be essential for a complete understanding of this fascinating physiological process.

References

- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

N-Acetylhistidine's Uneven Presence Across the Animal Kingdom: A Technical Deep Dive

For Immediate Release

A comprehensive examination of N-acetylhistidine (NAH) reveals a striking phylogenetic divide in its distribution and concentration within the animal kingdom. This in-depth guide synthesizes current research for scientists and drug development professionals, detailing the quantitative landscape, experimental methodologies, and the intriguing functional hypotheses surrounding this endogenous metabolite.

N-acetylhistidine, an acetylated derivative of the amino acid L-histidine, is not uniformly present across all animal life. A significant disparity exists between poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates. In fish, amphibians, and reptiles, NAH is a major biomolecule, particularly abundant in the brain, retina, and lens where it functions as a key osmolyte.[1][2][3][4] Conversely, in mammals and birds, its presence is drastically reduced, with N-acetylaspartate (NAA) assuming a similar osmotic role in the brain.[1][3] Despite its low levels in mammals, advanced analytical techniques have confirmed the presence of NAH in human plasma and cerebrospinal fluid, indicating a conserved but perhaps more subtle role.[1]

Quantitative Distribution of N-Acetylhistidine

The concentration of N-acetylhistidine varies significantly across different animal groups and tissues. The following tables summarize the available quantitative data to provide a comparative overview.

| Vertebrate Group | Tissue | Species | Concentration (µmol/g wet weight) | Reference |

| Fish | Skeletal Muscle | Siamese fighting fish (Betta splendens) | 10.37 | [2] |

| Skeletal Muscle | Three spot gourami (Trichogaster trichopterus) | 3.17–6.16 | [2] | |

| Skeletal Muscle | Glass catfish (Kryptopterus bicirrhis) | 3.17–6.16 | [2] | |

| Skeletal Muscle | Nile tilapia (Oreochromis niloticus) | 3.17–6.16 | [2] | |

| Lens | 14 fish species | 3.3–21.7 mM | [3] | |

| Brain | Fish (general) | ~10 mM | [3] | |

| Amphibians | Skeletal Muscle | 5 species | < 0.25 | [2] |

| Reptiles | Skeletal Muscle | 4 species | < 0.25 | [2] |

| Mammals | Plasma | Human | Detected | [2] |

| Cerebrospinal Fluid | Human | Detected | [2] | |

| Brain | Mammals (general) | Trace amounts | [1] |

Biosynthesis and Metabolism: A Tale of Two Compartments

The metabolic pathway of N-acetylhistidine involves its synthesis from L-histidine and acetyl-CoA, a reaction catalyzed by the enzyme histidine N-acetyltransferase (HISAT; EC 2.3.1.33).[1][2] The human homolog of the gene encoding this enzyme is N-acetyltransferase 16 (NAT16).[1] The breakdown of NAH into L-histidine and acetate is carried out by N-acetylhistidine deacetylase.[1][2]

A fascinating aspect of NAH metabolism is its compartmentalization, particularly in the fish eye.[3][5][6] NAH is synthesized within the lens cells but cannot be broken down there.[3][5][6] For its hydrolysis, NAH is transported out to the ocular fluid, where the deacetylase enzyme is located.[3][5][6] The resulting L-histidine is then actively taken back up by the lens to be re-synthesized into NAH, creating an energy-dependent cycle.[3][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-acetylhistidine Monohydrate (CAS: 39145-52-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylhistidine (NAH), in its monohydrate form (CAS: 39145-52-3), is an endogenous N-acetylated amino acid that has garnered considerable interest for its diverse physiological roles and therapeutic potential. Predominantly found in high concentrations in the brain and ocular tissues of poikilothermic vertebrates, it is a key player in osmoregulation and is hypothesized to be a central component of a "molecular water pump" mechanism crucial for maintaining lens transparency.[1][2][3][4][5][6][7][8] In mammals, while present at lower concentrations, NAH is a component of the novel organ preservation solution, Custodiol-N, which is under clinical investigation for enhancing the protection of organs during transplantation.[4][5][6][9][10][11] This technical guide provides a comprehensive overview of the physicochemical properties, biological functions, and analytical methodologies pertaining to N-acetylhistidine monohydrate, with a focus on its metabolic pathways and experimental protocols relevant to research and drug development.

Physicochemical Properties

This compound is a white crystalline powder soluble in water.[12][13][14] Its chemical structure consists of an L-histidine core with an acetyl group attached to the alpha-amino nitrogen.

| Property | Value | Reference |

| CAS Number | 39145-52-3 | [3][12][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₈H₁₃N₃O₄ | [13][14][18][19] |

| Molecular Weight | 215.21 g/mol | [13][14][16][18][19] |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | [13][19] |

| Melting Point | 155-170 °C | [16] |

| Optical Rotation | +44° to +49° (C=1, H₂O) | [16][20] |

| Solubility | Soluble in water | [12][13][14] |

| Appearance | White to almost white powder or crystalline powder | [20] |

| Water Content | 7.0-10.0% | [20] |

Biological Significance and Therapeutic Potential

Role in Osmoregulation and the "Molecular Water Pump" Hypothesis

N-acetylhistidine is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates, where it functions as a critical osmolyte.[2][3][4][5][6][7][8] The "molecular water pump" hypothesis suggests that a metabolic cycle of NAH between the lens and ocular fluids actively removes water from the lens, thereby maintaining its dehydrated state and preventing cataract formation.[2][3][15][21] This process involves the synthesis of NAH within the lens and its subsequent efflux into the ocular fluid, where it is hydrolyzed. It is proposed that each molecule of NAH carries a significant number of water molecules with it as it moves down its concentration gradient.[2][15]

Application in Organ Preservation

N-acetylhistidine is a key component of Custodiol-N, a novel organ preservation solution.[4][6][9][11] Its inclusion is intended to improve the protection of organs such as the heart, liver, and kidney during the cold ischemia period of transplantation.[4][6][9][11] Clinical trials are ongoing to evaluate the safety and efficacy of Custodiol-N compared to standard preservation solutions.[5][6][9][11] The rationale for its use includes its potential to mitigate ischemia-reperfusion injury.[4]

Metabolic Pathways

The metabolism of N-acetylhistidine involves a straightforward enzymatic cycle of synthesis and degradation.

Biosynthesis

N-acetylhistidine is synthesized from L-histidine and acetyl-CoA in a reaction catalyzed by the enzyme Histidine N-acetyltransferase (EC 2.3.1.33) .[4][8][22]

-

Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA

Catabolism

The breakdown of N-acetylhistidine to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase .[4]

-

Reaction: N-acetyl-L-histidine + H₂O → L-histidine + Acetate

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of N-acetylation of amino acids using acetic anhydride.[23]

Materials:

-

L-Histidine

-

Acetic anhydride

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve L-histidine in deionized water in a flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled, stirring solution. Maintain the temperature below 10°C.

-

Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

Allow the reaction mixture to stand at room temperature for 30 minutes.

-

Reduce the volume of the solution by rotary evaporation.

-

Store the concentrated solution at 4°C overnight to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified this compound under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of N-acetylhistidine in biological samples.[7][24]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Acetonitrile (HPLC grade)

-

N-acetylhistidine standard

-

Trichloroacetic acid (TCA) for sample deproteinization

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase of potassium dihydrogen phosphate (e.g., 50 mM) and adjust the pH to approximately 3.0 with orthophosphoric acid. The mobile phase may contain a small percentage of acetonitrile.

-

Standard Solution Preparation: Prepare a stock solution of N-acetylhistidine in the mobile phase and perform serial dilutions to create a calibration curve.

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate volume of cold 10% TCA.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system. Identify and quantify the N-acetylhistidine peak based on the retention time and the calibration curve.

The "Molecular Water Pump" Hypothesis: A Visual Representation

The proposed "molecular water pump" mechanism in the ocular lens is a dynamic, compartmentalized process.

References

- 1. 34.237.233.138 [34.237.233.138]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Custodiol-N, the novel cardioplegic solution reduces ischemia/reperfusion injury after cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Custodiol-N versus Custodiol: a prospective randomized double-blind multicentre phase III trial in patients undergoing elective coronary bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate | Fisher Scientific [fishersci.ca]

- 14. Thermo Scientific Chemicals N-acétyl-L-histidine monohydraté 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fr]

- 15. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. N-alpha-acetyl-laevo-histidine monohydrate, 39145-52-3 [thegoodscentscompany.com]

- 18. chemscene.com [chemscene.com]

- 19. This compound | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. N-Acetyl-L-histidine monohydrate 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 21. Evidence supporting a role for N-acetyl-L-aspartate as a molecular water pump in myelinated neurons in the central nervous system. An analytical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Histidine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

Endogenous Sources of N-acetyl-L-histidine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-histidine (NAH) is an endogenously synthesized acetylated amino acid found in mammals, albeit at significantly lower concentrations than in poikilothermic vertebrates.[1][2] In mammals, its physiological roles are still under investigation, but its presence in biofluids such as plasma and cerebrospinal fluid suggests systemic functions.[3] This technical guide provides a comprehensive overview of the endogenous sources of NAH in mammals, detailing its biosynthetic and catabolic pathways, the enzymes involved, and its tissue distribution. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of NAH and its related enzymes, and visual diagrams of the metabolic pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Introduction

N-acetyl-L-histidine (NAH) is a derivative of the essential amino acid L-histidine. While it is a major osmolyte in the brain and eyes of fish, amphibians, and reptiles, its concentration in mammals is substantially lower.[1][2] In mammalian species, N-acetylaspartate (NAA) is often considered to fulfill a similar osmoregulatory role, particularly in the brain.[2] Despite its lower abundance, the confirmed presence of NAH in human plasma and cerebrospinal fluid points towards specific, regulated endogenous production and potential physiological significance.[3] Understanding the endogenous sources of NAH is crucial for elucidating its functions in mammalian physiology and pathology.

Biosynthesis and Catabolism of N-acetyl-L-histidine

The metabolism of NAH in mammals involves a straightforward two-enzyme pathway for its synthesis and degradation.

Biosynthesis

The synthesis of NAH is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.

-

Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA-SH

-

Enzyme: Histidine N-acetyltransferase (HisAT)

-

Human Gene: NAT16[3]

The enzyme responsible for this reaction in humans has been identified as N-acetyltransferase 16 (NAT16), which functions as a histidine acetyltransferase (HisAT).[3]

Catabolism

The breakdown of NAH regenerates L-histidine and acetate through hydrolysis.

-

Reaction: N-acetyl-L-histidine + H₂O → L-histidine + Acetate

-

Enzyme: N-acetylhistidine deacetylase (Anserinase)

-

EC Number: EC 3.5.1.34

This enzyme is also known as anserinase, which is capable of hydrolyzing other histidine-containing dipeptides like anserine.

Signaling and Metabolic Pathways

The metabolic pathway for NAH is a simple cycle of acetylation and deacetylation. The regulation of NAH levels is likely dependent on the availability of its precursors, L-histidine and acetyl-CoA, and the relative activities of the synthesizing and degrading enzymes.

Quantitative Data

The concentration of NAH in mammals is significantly lower than that of NAA, particularly in the brain. The following table summarizes available quantitative data for NAH and NAA in various species and tissues.

| Species | Tissue/Fluid | N-acetyl-L-histidine (NAH) Concentration | N-acetyl-L-aspartate (NAA) Concentration | Reference |

| Human | Plasma | Detected | - | [3] |

| Human | Cerebrospinal Fluid | Detected | - | [3] |

| Rat | Brain | Trace amounts | ~10 mM | [2] |

| Mouse | Brain | Trace amounts | ~10 mM | [2] |

| Fish (general) | Brain | ~10 mM | Lower amounts than NAH | [2] |

| Fish (Carp) | Lens | ~12 mM | - |

Experimental Protocols

Quantification of N-acetyl-L-histidine by UHPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NAH in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.

5.1.1. Sample Preparation

-

Tissue Homogenization: Weigh frozen tissue and homogenize in 4 volumes of ice-cold methanol.

-

Protein Precipitation: For plasma or CSF, add 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated NAH). For tissue homogenates, the methanol will serve to precipitate proteins.

-

Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Dry the supernatant under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 98% Mobile Phase A).

5.1.2. UHPLC-MS/MS Conditions

-

UHPLC System: A high-performance liquid chromatography system capable of binary gradients.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 2% B, ramp to 98% B over several minutes, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NAH and the internal standard must be determined by direct infusion.

-

Example MRM transition for NAH:m/z 198.1 → 156.1

-

5.1.3. Data Analysis

Quantify NAH by constructing a standard curve using known concentrations of NAH standards prepared in a matching matrix. The ratio of the peak area of NAH to the peak area of the internal standard is plotted against the concentration.

Histidine N-acetyltransferase (NAT16) Activity Assay

This is a spectrophotometric assay based on the detection of the free thiol group of Coenzyme A (CoA-SH) released during the acetylation of histidine, using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

5.2.1. Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

L-histidine solution: 10 mM in Assay Buffer.

-

Acetyl-CoA solution: 2 mM in Assay Buffer.

-

DTNB solution: 10 mM in Assay Buffer.

-

Purified recombinant NAT16 enzyme.

5.2.2. Procedure

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer

-